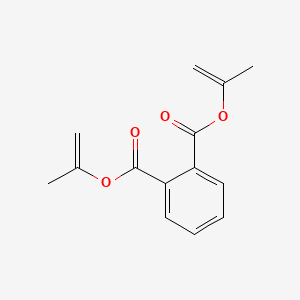
Diprop-1-en-2-yl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-1-en-2-yl benzene-1,2-dicarboxylate, also known as diallyl phthalate, is an organic compound with the molecular formula C14H14O4. It is a colorless to pale yellow oily liquid with a mild odor and low volatility. This compound is primarily used as a reactive plasticizer and crosslinking agent in the production of various resins and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diprop-1-en-2-yl benzene-1,2-dicarboxylate is synthesized through the esterification of phthalic anhydride with allyl alcohol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The crude ester is then refined through filtration, neutralization, water washing, and vacuum distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Diprop-1-en-2-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the allyl groups under mild conditions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters.
Aplicaciones Científicas De Investigación
Diprop-1-en-2-yl benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.
Mecanismo De Acción
The mechanism of action of diprop-1-en-2-yl benzene-1,2-dicarboxylate involves its ability to undergo polymerization and crosslinking reactions. The allyl groups in the compound are highly reactive and can form covalent bonds with other monomers, leading to the formation of stable polymer networks. These reactions are typically initiated by heat or chemical initiators, such as peroxides .
Comparación Con Compuestos Similares
Similar Compounds
Diallyl phthalate: Similar in structure but with different reactivity and applications.
Bis(isopropyl) azodicarboxylate: Used in similar polymerization reactions but with different chemical properties.
Bis(decyl and/or dodecyl) benzene-1,2-dicarboxylate: Another phthalate ester with different alkyl groups
Uniqueness
Diprop-1-en-2-yl benzene-1,2-dicarboxylate is unique due to its high reactivity and ability to form stable polymer networks. Its dual allyl groups provide versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
63145-72-2 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
bis(prop-1-en-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H14O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-8H,1,3H2,2,4H3 |
Clave InChI |
BJFYNIGOJFBBLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)OC(=O)C1=CC=CC=C1C(=O)OC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
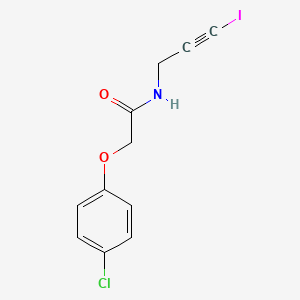

![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)

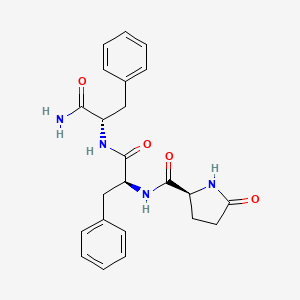
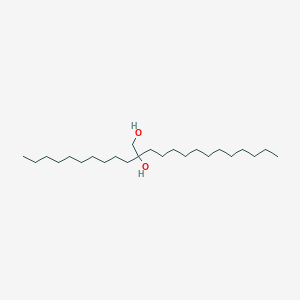
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
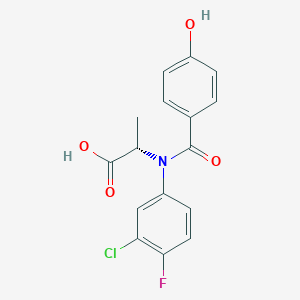
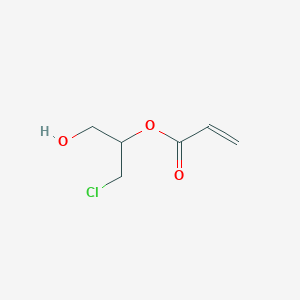
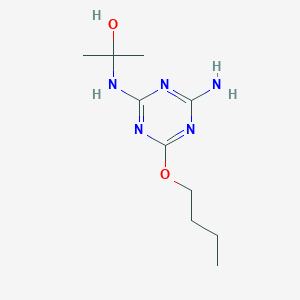
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
